N-Boc-2-aminoacetaldehyde

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Boc-2-aminoacetaldehyde can be synthesized through the reaction of tert-butyl carbamate with 2-aminoacetaldehyde. The reaction typically involves the use of formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala . The α-methylenation of this amino aldehyde proceeds efficiently under these conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-2-aminoacetaldehyde undergoes various chemical reactions, including:

Condensation Reactions: It can react with Horner-Wadsworth-Emmons (HWE) reagent to form γ-aminobutyric acid (GABA)-derived α-keto amide/ester units.

Reduction Reactions: The compound can be reduced to form different amines and alcohols.

Substitution Reactions: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Formaldehyde: Used in α-methylenation reactions.

Horner-Wadsworth-Emmons Reagent: Utilized in condensation reactions to form GABA derivatives.

Catalysts: Pyrrolidine proprionic acid or L-Pro-β-Ala for α-methylenation.

Major Products

γ-Aminobutyric Acid (GABA) Derivatives: Formed through condensation reactions.

Amines and Alcohols: Produced via reduction reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

N-Boc-2-aminoacetaldehyde is employed as a starting material in the synthesis of several bioactive compounds. One notable application is its use in the total synthesis of (+)-negamycin, an antibiotic with potential therapeutic applications against genetic diseases. The synthesis achieved an overall yield of approximately 42% over several steps, showcasing the compound's utility in complex organic synthesis .

Tumor-Targeting Agents

In cancer research, this compound has been utilized to develop novel epidermal growth factor receptor (EGFR) inhibitors. A study demonstrated that this compound could be directly reductively aminated to create ligands with enhanced tumor-targeting capabilities under hypoxic conditions, which is crucial for improving the efficacy of cancer therapies .

Enantioselective Reactions

This compound has been extensively studied for its role in enantioselective synthesis. It participates in reactions with N-carbamoyl imines to yield chiral amines with high enantioselectivity. For instance, reactions catalyzed by chiral calcium complexes have shown excellent yields (75–99%) and moderate enantioselectivities (43–73%) when combined with malonates .

Three-Component Reactions

This compound is also involved in three-component reactions leading to the formation of pyrrolidines via 1,3-dipolar cycloaddition processes. Such methodologies highlight its versatility as a reactive intermediate in diverse synthetic pathways .

Data Table: Summary of Applications

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Total Synthesis | Starting reagent for (+)-negamycin | 42% overall yield |

| Cancer Therapeutics | Development of EGFR inhibitors via reductive amination | Enhanced tumor targeting |

| Enantioselective Synthesis | Reactions with N-carbamoyl imines yielding chiral amines | Yields: 75–99%, Enantioselectivity: 43–73% |

| Three-Component Reactions | Synthesis of pyrrolidines through 1,3-dipolar cycloaddition | Specific yields not reported |

Case Study 1: Total Synthesis of (+)-Negamycin

The efficient total synthesis of (+)-negamycin using this compound demonstrated significant potential for developing new antibiotics. The reaction pathway was optimized to achieve a high yield while minimizing by-products, making it a valuable approach in medicinal chemistry .

Case Study 2: Development of EGFR Inhibitors

Research focusing on the hypoxia-mediated activation of EGFR inhibitors revealed that this compound derivatives could effectively target tumors under low oxygen conditions. This study emphasized the importance of modifying existing drugs for enhanced specificity and reduced side effects .

Wirkmechanismus

N-Boc-2-aminoacetaldehyde acts as a key intermediate in the preparation of various complex molecules. Its mechanism involves undergoing specific chemical reactions, such as condensation and reduction, to form structurally diverse compounds with potential biological activity . The compound’s reactivity is primarily due to the presence of the aldehyde and amino groups, which facilitate these transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-ethanolamine: tert-Butyl N-(2-hydroxyethyl)carbamate.

N-Boc-1,6-hexanediamine: Used in similar synthetic applications.

N-Boc-ethylenediamine: Another related compound with similar reactivity.

Uniqueness

N-Boc-2-aminoacetaldehyde is unique due to its ability to form GABA-derived α-keto amide/ester units, which are valuable in various synthetic applications . Its versatility in undergoing multiple types of reactions, including condensation, reduction, and substitution, further distinguishes it from other similar compounds .

Biologische Aktivität

N-Boc-2-aminoacetaldehyde, a derivative of 2-aminoacetaldehyde, has garnered attention in various fields of chemical and biological research due to its significant biological activities. This compound is primarily utilized in the synthesis of pharmaceuticals and as an intermediate in biochemical pathways. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. This modification enhances its stability and solubility, making it suitable for various synthetic applications.

Synthesis Methods:

- This compound can be synthesized through reductive amination processes involving aldehydes and amines under acidic conditions. For instance, sodium cyanoborohydride is commonly used as a reducing agent to facilitate this reaction .

Biological Activity

This compound exhibits notable biological activities, particularly in the context of enzyme interactions and metabolic pathways.

Enzyme Interactions

Research indicates that this compound can influence the activity of enzymes involved in amino acid metabolism. It has been shown to interact with various enzymes, potentially altering their stability and catalytic efficiency .

Table 1: Enzyme Interaction Studies

| Enzyme Type | Interaction Effect | Reference |

|---|---|---|

| Amino Acid Metabolizing Enzymes | Modulates activity and stability | |

| Cathepsin K Inhibitors | Used in synthesis for inhibitors |

Neurobiological Implications

The compound's involvement in neurotransmitter synthesis highlights its significance in neurobiology. It serves as a precursor for neurotransmitters, suggesting a role in neurological signaling pathways . This activity could have implications for understanding neurodegenerative diseases or conditions related to neurotransmitter imbalances.

Case Studies

Several studies have investigated the biological implications of this compound:

- Anticancer Activity : In a study focusing on receptor tyrosine kinase inhibitors, derivatives synthesized from this compound demonstrated significant inhibitory effects on epidermal growth factor receptors (EGFR), showcasing potential anticancer properties .

- Pharmaceutical Applications : The compound has been explored for its utility in synthesizing new drug candidates targeting various diseases, including cancer and metabolic disorders .

Table 2: Summary of Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of EGFR; potential anticancer agent | |

| Drug Development | Intermediate for synthesizing diverse pharmaceuticals |

The biological activity of this compound can be attributed to its ability to form complexes with metal ions and its reactivity with various biochemical substrates. These interactions can modulate cellular signaling pathways and influence metabolic processes.

Reactivity Profile

The compound's reactivity allows it to participate in diverse biochemical processes:

Eigenschaften

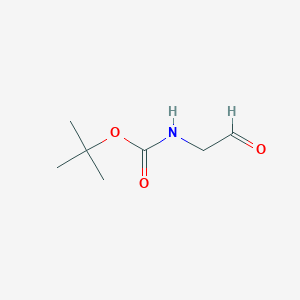

IUPAC Name |

tert-butyl N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNRTYKOPZDRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401186 | |

| Record name | N-Boc-2-aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89711-08-0 | |

| Record name | N-Boc-2-aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Boc-2-aminoacetaldehyde in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis, particularly for constructing molecules containing the γ-aminobutyric acid (GABA) unit. [] It's a protected form of the unstable 2-aminoacetaldehyde, offering stability and versatility in synthetic applications. For example, it can be employed in Horner-Wadsworth-Emmons reactions to generate α-keto amide/ester units found in various bioactive compounds. []

Q2: Can you elaborate on the application of this compound in the synthesis of (+)-negamycin?

A: Researchers have successfully utilized commercially available, achiral this compound as the starting material for an efficient total synthesis of (+)-negamycin. [] This approach highlights the compound's utility in constructing complex natural products with potential therapeutic applications, particularly as a chemotherapeutic agent for genetic diseases. []

Q3: How does this compound interact with cathepsin L, and what are the implications of this interaction?

A: While this compound itself might not be a potent cathepsin L inhibitor, its structural information, when bound to cathepsin L, provides valuable insights for designing more effective inhibitors. [] Crystallographic studies have elucidated the binding mode of this compound within the active site of cathepsin L, revealing key interactions that can guide the development of novel inhibitors targeting this protease. [] This knowledge is particularly relevant for addressing diseases where cathepsin L plays a crucial role, including viral infections and lysosome-related disorders. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.